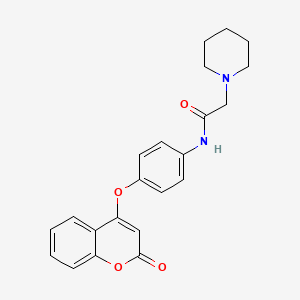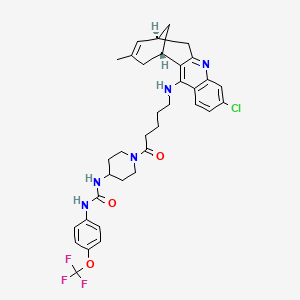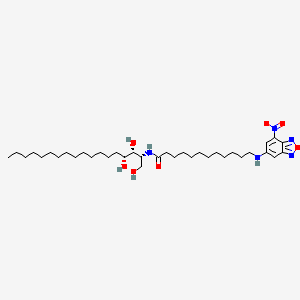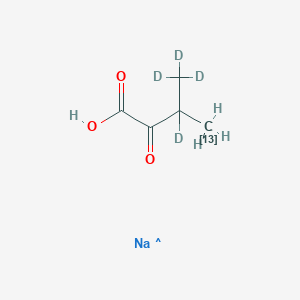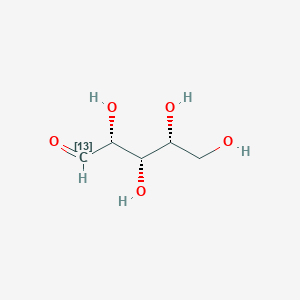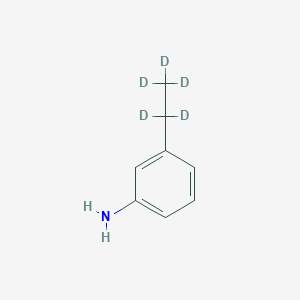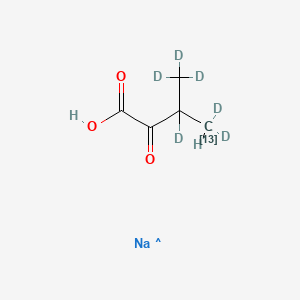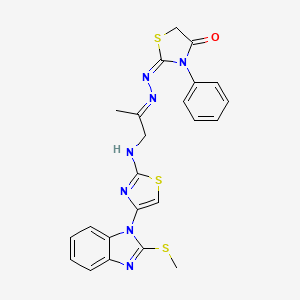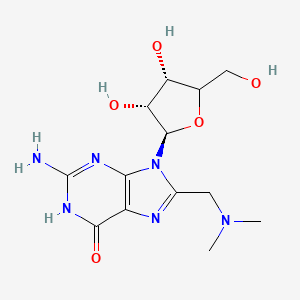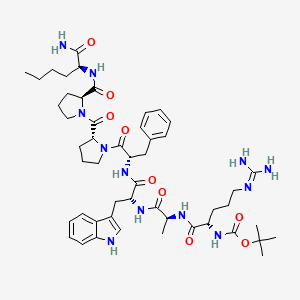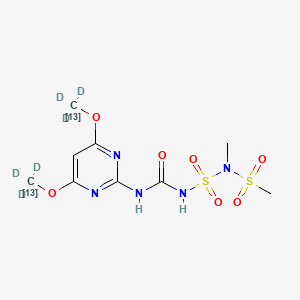
Amidosulfuron-13C2,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidosulfuron-13C2,d6 is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Amidosulfuron. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amidosulfuron. The incorporation of stable heavy isotopes like 13C and deuterium into drug molecules allows for precise quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amidosulfuron-13C2,d6 involves the incorporation of 13C and deuterium into the molecular structure of Amidosulfuron. This process typically requires specialized reagents and conditions to ensure the stable incorporation of these isotopes. The exact synthetic route may vary, but it generally involves the following steps:
Preparation of 13C-labeled and deuterium-labeled precursors: These precursors are synthesized using methods that introduce 13C and deuterium into specific positions of the molecule.
Coupling reactions: The labeled precursors are then coupled with other molecular fragments to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Scaling up the synthesis: The synthetic route is optimized for large-scale production, ensuring consistent quality and yield.
Quality control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
Packaging and storage: The compound is packaged under conditions that prevent degradation and contamination, and it is stored according to recommended guidelines.
Analyse Des Réactions Chimiques
Types of Reactions
Amidosulfuron-13C2,d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major products may include sulfoxides or sulfones.
Reduction: The major products may include amines or alcohols.
Substitution: The major products may include halogenated derivatives or substituted amides.
Applications De Recherche Scientifique
Amidosulfuron-13C2,d6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolic pathways and biological effects of Amidosulfuron.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Amidosulfuron.
Industry: It is used in the development of new herbicides and other agricultural chemicals.
Mécanisme D'action
Amidosulfuron-13C2,d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants. The molecular targets and pathways involved in this process include the binding of this compound to the active site of ALS, preventing the enzyme from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amidosulfuron: The non-labeled version of Amidosulfuron.
Amidosulfuron-d6: A deuterium-labeled version of Amidosulfuron.
Other sulfonylurea herbicides: Compounds such as nicosulfuron and tribenuron-methyl.
Uniqueness
Amidosulfuron-13C2,d6 is unique due to its dual labeling with both 13C and deuterium, which allows for more precise and comprehensive studies of its pharmacokinetics and metabolic profiles. This dual labeling provides a distinct advantage over single-labeled compounds by enabling more detailed tracking and analysis in various research applications .
Propriétés
Formule moléculaire |
C9H15N5O7S2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-[4,6-bis(trideuterio(113C)methoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea |
InChI |
InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3 |
Clé InChI |
CTTHWASMBLQOFR-SJSIRNCRSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(C)S(=O)(=O)C)O[13C]([2H])([2H])[2H] |
SMILES canonique |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
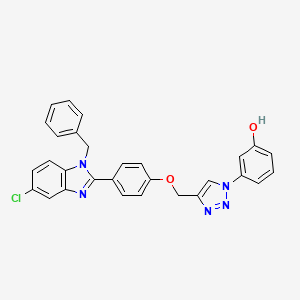
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
